molecular formula C16H20N2O B555373 L-Leucine beta-naphthylamide CAS No. 732-85-4

L-Leucine beta-naphthylamide

Cat. No.: B555373
CAS No.: 732-85-4
M. Wt: 256.34 g/mol
InChI Key: JWHURRLUBVMKOT-HNNXBMFYSA-N
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Description

L-Leucine beta-naphthylamide is a chemical compound with the molecular formula C16H20N2O. It is commonly used as a substrate in biochemical assays to measure the activity of various enzymes, particularly aminopeptidases. This compound is characterized by its insolubility in water and its stability under standard storage conditions .

Mechanism of Action

Target of Action

Leucine-beta-naphthylamide primarily targets aminopeptidases , which are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides . These enzymes play a crucial role in protein degradation and turnover, peptide processing, and regulatory processes .

Mode of Action

Leucine-beta-naphthylamide acts as a substrate for aminopeptidases . When the compound comes into contact with these enzymes, it is hydrolyzed, leading to the release of beta-naphthylamine .

Biochemical Pathways

The hydrolysis of Leucine-beta-naphthylamide by aminopeptidases is a part of the broader protein degradation pathway. This process is essential for maintaining protein homeostasis within cells . The released beta-naphthylamine can be further metabolized or excreted .

Pharmacokinetics

As a substrate for aminopeptidases, it is expected to be metabolized rapidly in environments where these enzymes are present . The compound’s bioavailability would depend on factors such as its absorption, distribution, metabolism, and excretion, which are influenced by the specific conditions of the environment.

Result of Action

The hydrolysis of Leucine-beta-naphthylamide by aminopeptidases results in the release of beta-naphthylamine . This reaction can be used to measure the activity of aminopeptidases in various biological samples . Therefore, the compound is often used in biochemical assays to study the function and activity of these enzymes .

Action Environment

The action of Leucine-beta-naphthylamide is influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with aminopeptidases . For instance, the activity of aminopeptidases, and therefore the rate of hydrolysis of the compound, may be affected by changes in pH or temperature . Additionally, the presence of inhibitors or activators of aminopeptidases could also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Leucine-beta-naphthylamide plays a crucial role in biochemical reactions. It interacts with enzymes such as aminopeptidase and cathepsin H . In these interactions, Leucine-beta-naphthylamide serves as a substrate, facilitating the measurement of the activity of these enzymes .

Cellular Effects

The effects of Leucine-beta-naphthylamide on cellular processes are primarily related to its role as a substrate in enzymatic reactions. It influences cell function by participating in the activity of enzymes such as aminopeptidase

Molecular Mechanism

Leucine-beta-naphthylamide exerts its effects at the molecular level through its interactions with enzymes. As a substrate, it is involved in the enzymatic reactions of aminopeptidase and cathepsin H . These interactions can lead to changes in enzyme activity, potentially influencing gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

The effects of Leucine-beta-naphthylamide over time in laboratory settings are primarily related to its role in enzymatic reactions

Metabolic Pathways

Leucine-beta-naphthylamide is involved in the metabolic pathways related to the activity of aminopeptidase and cathepsin H . It interacts with these enzymes as a substrate, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Leucine beta-naphthylamide can be synthesized through a series of chemical reactions involving the coupling of leucine with beta-naphthylamine. The process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between leucine and beta-naphthylamine .

Industrial Production Methods

Industrial production of leucine-beta-naphthylamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Leucine beta-naphthylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Leucine beta-naphthylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    L-Alanine-beta-naphthylamide: Similar in structure but contains alanine instead of leucine.

    L-Histidine-beta-naphthylamide: Contains histidine instead of leucine.

    L-Tyrosine-beta-naphthylamide: Contains tyrosine instead of leucine.

Uniqueness

L-Leucine beta-naphthylamide is unique due to its specific interaction with leucine aminopeptidase, making it a valuable tool in enzyme assays. Its stability and ease of detection further enhance its utility in various scientific applications .

Properties

IUPAC Name

(2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHURRLUBVMKOT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993920
Record name (2S)-2-Amino-4-methyl-N-(2-naphthalenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732-85-4
Record name Leucine-β-naphthylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=732-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine-beta-naphthylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Amino-4-methyl-N-(2-naphthalenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-4-methyl-N-2-naphthylvaleramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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